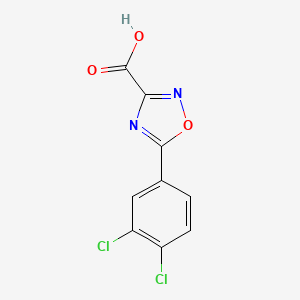

5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C9H4Cl2N2O3 |

|---|---|

Molecular Weight |

259.04 g/mol |

IUPAC Name |

5-(3,4-dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C9H4Cl2N2O3/c10-5-2-1-4(3-6(5)11)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15) |

InChI Key |

DUYSSARZKYMBAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC(=NO2)C(=O)O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amidoximes with Carboxylic Acid Derivatives

Step 1: Synthesis of Amidoxime Intermediate

The amidoxime is prepared by reacting the corresponding nitrile, in this case, 3,4-dichlorobenzonitrile, with hydroxylamine hydrochloride under basic conditions to yield 3,4-dichlorobenzamidoxime.

Step 2: Cyclization with Carboxylic Acid or Derivatives

The amidoxime intermediate is then cyclized with a carboxylic acid derivative such as 3-carboxybenzoyl chloride or an activated ester under dehydrative conditions (e.g., using dehydrating agents like phosphorus oxychloride, polyphosphoric acid, or carbodiimides) to afford the 1,2,4-oxadiazole ring.

Step 3: Isolation and Purification

The crude product is purified by recrystallization, typically from ethanol or ethanol/water mixtures, yielding the target 5-(3,4-dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid as a solid.

One-Pot Synthesis from Carboxylic Acids Using Functionalized Isocyanides

A recent advanced synthetic approach utilizes a one-pot strategy starting from carboxylic acids, functionalized isocyanides such as N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides to access 2,5-disubstituted 1,3,4-oxadiazoles. This method offers streamlined access with reduced step count and broad substrate scope, including halogenated aromatic acids.

-

Carboxylic acid (e.g., 3,4-dichlorobenzoic acid) is reacted with NIITP in the presence of a base and solvent such as 1,4-dioxane at elevated temperatures (up to 80 °C) to form the monosubstituted 1,3,4-oxadiazole intermediate.

A subsequent copper-catalyzed arylation step with aryl iodides introduces the 3,4-dichlorophenyl substituent at the 5-position of the oxadiazole ring.

-

High yields (up to 78%) of 2,5-disubstituted 1,3,4-oxadiazoles.

Tolerance of various functional groups, including halogens, alkyl, and heteroaryl substituents.

Applicability to late-stage functionalization of pharmaceutical compounds.

-

- This method is primarily reported for 1,3,4-oxadiazoles; adaptation to 1,2,4-oxadiazoles may require further optimization.

Synthesis via Hydrazide and Carbon Disulfide Route (Relevant for 1,3,4-Oxadiazoles)

Although focused on 1,3,4-oxadiazoles, the following procedure provides insight relevant to oxadiazole ring formation with dichlorophenyl substituents:

Aroyl hydrazine (derived from 3,4-dichlorobenzoic acid) is reacted with carbon disulfide and potassium hydroxide in ethanol under reflux to form a 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione intermediate.

Subsequent substitution reactions with amines and formaldehyde yield substituted oxadiazole derivatives.

This method demonstrates the utility of hydrazine and carbon disulfide chemistry in oxadiazole synthesis but is more aligned with 1,3,4-oxadiazoles rather than the 1,2,4-isomer .

Comparative Table of Preparation Methods

| Methodology | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Amidoxime cyclization with acid chloride | 3,4-Dichlorobenzonitrile, hydroxylamine, 3-carboxybenzoyl chloride | Dehydrating agents (POCl3, PPA), reflux | 60-80 | Classical method for 1,2,4-oxadiazole ring formation |

| One-pot NIITP-mediated synthesis | 3,4-Dichlorobenzoic acid, NIITP, aryl iodide | CuI catalyst, 1,10-phenanthroline, Cs2CO3, 80 °C | 70-80 | Streamlined synthesis of 2,5-disubstituted 1,3,4-oxadiazoles; potential for adaptation |

| Hydrazide and carbon disulfide route | 3,4-Dichlorobenzoyl hydrazine, CS2, KOH | Reflux in ethanol, acidification | 65-75 | Typical for 1,3,4-oxadiazole-2-thione derivatives |

In-Depth Research Findings and Analytical Data

Spectral Characterization: The synthesized 5-(3,4-dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is characterized by nuclear magnetic resonance (NMR) spectroscopy, including ^1H, ^13C, and ^19F NMR where applicable, infrared (IR) spectroscopy showing characteristic oxadiazole ring vibrations, and mass spectrometry confirming molecular weight.

Purity and Crystallinity: Recrystallization from ethanol or ethanol/water mixtures yields high-purity crystalline solids, confirmed by melting point analysis and elemental analysis.

Biological Activity Correlation: Derivatives of dichlorophenyl-substituted oxadiazoles have demonstrated antimicrobial and anticancer activities, suggesting that the carboxylic acid functionalized oxadiazoles may serve as valuable pharmacophores or intermediates in drug synthesis.

Summary and Professional Insights

The preparation of 5-(3,4-dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid can be effectively achieved via classical amidoxime cyclization with carboxylic acid derivatives under dehydrative conditions. Recent advancements in one-pot synthesis strategies employing functionalized isocyanides and copper-catalyzed arylation offer promising avenues for streamlined synthesis, though primarily demonstrated for 1,3,4-oxadiazoles. The choice of method depends on the desired substitution pattern, available starting materials, and scalability considerations.

Further research into adapting one-pot methodologies for 1,2,4-oxadiazoles could enhance synthetic efficiency and broaden the scope of accessible derivatives. Analytical characterization remains critical for confirming structure and purity, supporting the compound's utility in medicinal chemistry applications.

Chemical Reactions Analysis

Substitution Reactions

The dichlorophenyl group and oxadiazole ring participate in nucleophilic substitution and functionalization reactions.

Dichlorophenyl Substitutions

The 3,4-dichlorophenyl moiety undergoes regioselective substitution under basic conditions. For example:

-

Amination : Reaction with piperidine derivatives in ethanol under reflux yields piperidine-substituted oxadiazoles (e.g., 5g in ).

-

Thiolation : Treatment with carbon disulfide and KOH forms thione derivatives (e.g., compound 4 in ).

Oxadiazole Ring Functionalization

The oxadiazole ring reacts with electrophiles at the 3-position due to electron-withdrawing effects of the carboxylic acid group:

-

Methylation : Reaction with methyl iodide in DMF introduces a methyl group, altering solubility and reactivity.

-

Side-Chain Modifications : Piperidine or morpholine groups are introduced via nucleophilic substitution, enhancing biological activity .

Table 1: Substitution Reaction Conditions and Outcomes

Oxidation and Reduction

The oxadiazole ring and carboxylic acid group exhibit redox activity:

Oxidation

-

Ring Oxidation : Treatment with H₂O₂ or KMnO₄ generates oxadiazole N-oxides, which are intermediates in drug metabolism studies .

-

Carboxylic Acid Derivatives : Oxidation of the -COOH group to COCl (using SOCl₂) enables further derivatization into amides or esters.

Reduction

-

Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a dihydrooxadiazole, altering electronic properties .

Table 2: Redox Reaction Parameters

| Reaction | Reagents | Key Observations | Reference |

|---|---|---|---|

| N-Oxide Formation | H₂O₂, AcOH, 60°C, 4h | Enhanced polarity; bioactive metabolites | |

| Carboxylic Acid to Amide | SOCl₂ → NH₃, RT | Improved cell permeability |

Cyclization and Ring-Opening Reactions

The oxadiazole ring undergoes cycloaddition and ring-opening under specific conditions:

Cycloaddition

-

1,3-Dipolar Cycloaddition : Reacts with nitrile oxides to form fused heterocycles, useful in materials science .

Ring-Opening

-

Acid-Catalyzed Hydrolysis : Concentrated HCl cleaves the oxadiazole ring to form hydrazides, enabling structural diversification .

Table 3: Cyclization and Ring-Opening Data

| Reaction Type | Conditions | Product Application | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrile oxide, RT, 12h | Fluorescent materials | |

| Hydrolysis | HCl (conc.), reflux, 6h | Hydrazide intermediates for drug design |

Biological Activity Modulation via Chemical Modifications

Derivatives of this compound show enhanced bioactivity after targeted reactions:

-

Antimicrobial Activity : Thione derivatives (e.g., 4 ) exhibit MIC values of 8–32 μg/mL against Gram-positive bacteria .

-

Anticancer Potential : Piperidine-substituted analogs demonstrate IC₅₀ values < 10 μM against MCF-7 and HeLa cell lines .

Key Mechanistic Insight :

The dichlorophenyl group enhances lipophilicity and target binding, while the carboxylic acid enables salt formation for improved solubility .

Comparative Reactivity with Analogues

Reactivity differs significantly based on substituent positions:

Table 4: Reactivity Comparison with Structural Analogues

| Compound | Reactivity Profile | Unique Feature |

|---|---|---|

| 5-(2,5-Dichlorophenyl) isomer | Lower electrophilic substitution yield | Steric hindrance at position 2 |

| 5-(4-Fluorophenyl) analogue | Faster oxidation kinetics | Electron-withdrawing fluorine |

| 5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole | Optimal balance of reactivity and stability | Dual chloro groups enhance binding |

Scientific Research Applications

Scientific Applications of 5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound with both oxadiazole and carboxylic acid functional groups. It has diverse applications in scientific research, particularly in chemistry, medicine, and industry. The compound's unique combination of functional groups gives it distinct chemical and biological properties.

Synthesis and Preparation

The synthesis of 5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of precursors. A common method is the reaction of 3,4-dichlorobenzohydrazide with cyanogen bromide in the presence of a base, followed by hydrolysis. While specific industrial production methods are not widely documented, scaling up laboratory synthesis methods, optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors can enhance efficiency and yield.

Chemical Reactions

5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo oxidation, reduction, and substitution reactions.

- Oxidation: Under specific conditions, the compound can be oxidized using oxidizing agents like potassium permanganate and hydrogen peroxide to form oxadiazole derivatives.

- Reduction: Reduction reactions can modify the oxadiazole ring or the carboxylic acid group using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions can occur on the dichlorophenyl group using nucleophiles like amines or thiols, typically under basic conditions.

The products of these reactions depend on the specific reagents and conditions used; oxidation may yield oxadiazole N-oxides, while substitution reactions can produce substituted oxadiazole derivatives.

Applications

- Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.

- Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

- Industry: It can be used in the synthesis of agrochemicals and materials with specific properties.

5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid belongs to the oxadiazole family, which is known for diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

Pyrazole Derivatives

- Compound : 5-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 276684-04-9)

- Core : Pyrazole (two adjacent nitrogen atoms).

- Substituents : 3,4-Dichlorophenyl, carboxylic acid.

- Molecular Formula : C${10}$H$6$Cl$2$N$2$O$_2$.

- Key Difference : The pyrazole core lacks the oxygen atom present in oxadiazoles, reducing hydrogen-bonding capacity. Pyrazoles are generally more rigid and may exhibit different metabolic stability .

Isoxazole Derivatives

- Compound: 3-(2-Chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS 522615-29-8) Core: Dihydroisoxazole (oxygen and nitrogen in a five-membered ring with partial saturation). Substituents: 2-Chlorophenyl, carboxylic acid. The 2-chlorophenyl substitution alters steric and electronic profiles compared to 3,4-dichloro derivatives .

Substituent Variations

Halogen Position and Type

- Compound: 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic Acid (CAS Not Provided) Core: Oxazole (one oxygen, one nitrogen). Substituents: 2,6-Dichlorophenyl, methyl, carboxylic acid. The methyl group enhances lipophilicity .

- Compound: 3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic Acid (CAS 478030-57-8) Core: 1,2,4-Oxadiazole. Substituents: 4-Trifluoromethylphenyl (strong electron-withdrawing group).

Carboxylic Acid Derivatives

- Compound : Ethyl 3-(3,4-Dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 1119449-67-0)

- Core : 1,2,4-Oxadiazole.

- Substituents : 3,4-Dichlorophenyl, ethyl ester.

- Molecular Formula : C${11}$H$8$Cl$2$N$2$O$_3$.

- Key Difference : The ester group improves cell membrane penetration but requires hydrolysis to the carboxylic acid for bioactivity. This pro-drug strategy is common in medicinal chemistry .

Functional Group Additions

- Compound: 5-(2-Ethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic Acid (CAS 15774-55-7) Core: 1,2,4-Oxadiazole. Substituents: 2-Ethylfuran (oxygen-containing aromatic group). This may shift activity toward different biological targets .

Comparative Data Table

| Compound Name | Core Structure | Substituents | Molecular Formula | Key Properties/Applications |

|---|---|---|---|---|

| 5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | 1,2,4-Oxadiazole | 3,4-Dichlorophenyl, COOH | C${10}$H$6$Cl$2$N$2$O$_3$ | High polarity, enzyme inhibition potential |

| 5-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 276684-04-9) | Pyrazole | 3,4-Dichlorophenyl, COOH | C${10}$H$6$Cl$2$N$2$O$_2$ | Rigid core, agrochemical applications |

| Ethyl 3-(3,4-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 1119449-67-0) | 1,2,4-Oxadiazole | 3,4-Dichlorophenyl, COOEt | C${11}$H$8$Cl$2$N$2$O$_3$ | Pro-drug design, improved bioavailability |

| 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic Acid | Oxazole | 2,6-Dichlorophenyl, CH$_3$, COOH | C${11}$H$7$Cl$2$NO$3$ | Steric hindrance, reduced solubility |

| 3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic Acid | 1,2,4-Oxadiazole | 4-CF$_3$-Phenyl, COOH | C${10}$H$6$F$3$N$2$O$_3$ | Enhanced lipophilicity, CNS-targeting |

Research Findings and Implications

- Bioactivity: The 3,4-dichlorophenyl group is associated with antimicrobial activity, as seen in pyrazole derivatives .

- Solubility vs. Permeability : Carboxylic acids (e.g., target compound) exhibit higher aqueous solubility but lower membrane permeability compared to esters (e.g., CAS 1119449-67-0) .

- Electronic Effects : Electron-withdrawing substituents (Cl, CF$_3$) stabilize the oxadiazole ring and enhance electrophilic character, critical for covalent binding in drug design .

Biological Activity

5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, including its anticancer, anti-inflammatory, and enzyme inhibitory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid features a dichlorophenyl group attached to an oxadiazole ring. This configuration contributes to its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds derived from 1,2,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines.

In a comparative study, the compound exhibited an IC50 value of 10.1 µM against the HUH7 liver cancer cell line, indicating considerable cytotoxic activity that surpasses some conventional chemotherapeutics like Doxorubicin.

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have also been investigated. The introduction of the oxadiazole moiety has been shown to reduce gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

| Compound | Inhibition (%) at 100 mg/kg | Reference |

|---|---|---|

| 5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole derivatives | 53.9% (60 min) | |

| Indomethacin (reference) | 55.5% (120 min) |

The oxadiazole derivatives demonstrated comparable anti-inflammatory activity to Indomethacin while potentially offering a safer profile concerning gastrointestinal toxicity.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit enzymes relevant to various diseases. For example, it has been shown to inhibit monoamine oxidase B (MAO-B), which is significant in neurodegenerative disorders like Parkinson's disease.

This low IC50 value suggests a potent inhibitory effect on MAO-B, positioning it as a candidate for further development in treating neurodegenerative conditions.

Case Studies

Several case studies have illustrated the effectiveness of oxadiazole derivatives in clinical and laboratory settings:

- Cytotoxicity in Cancer Treatment : A study demonstrated that oxadiazole derivatives induced apoptosis in MCF-7 and other cancer cell lines through activation of p53 pathways and caspase-3 cleavage .

- Anti-inflammatory Efficacy : In vivo studies showed that specific oxadiazole compounds significantly reduced inflammation in animal models without the gastrointestinal side effects typical of NSAIDs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid?

- Methodology :

- Step 1 : Condensation of 3,4-dichlorobenzaldehyde with hydroxylamine hydrochloride in ethanol under reflux to form the intermediate amidoxime.

- Step 2 : Cyclization with ethyl chlorooxoacetate in the presence of a dehydrating agent (e.g., POCl₃ or EDCI) in anhydrous DMF or THF at 60–80°C.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and oxadiazole ring formation.

- FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹, C=N stretch at ~1600 cm⁻¹).

- LC-MS : Confirm molecular ion peak (m/z ≈ 287) and assess purity (>95%).

- X-ray Crystallography (if applicable): Resolve crystal structure to validate stereochemistry .

Q. What experimental conditions are critical for assessing the compound’s stability?

- Protocol :

- pH Stability : Incubate in buffers (pH 2, 7.4, 9) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, UV detection at 254 nm).

- Thermal Stability : Analyze by TGA/DSC to determine decomposition temperatures.

- Light Sensitivity : Expose to UV/visible light (300–800 nm) and track changes via UV-Vis spectroscopy .

Q. What safety precautions are essential during handling?

- Guidelines :

- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood.

- Avoid inhalation/contact; wash skin immediately with soap if exposed.

- Store in a desiccator at 4°C, away from light and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Approach :

- Assay Validation : Cross-validate using orthogonal methods (e.g., MTT assay vs. apoptosis markers like caspase-3 activation).

- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., hydrolyzed carboxylic acid derivatives).

- Dose-Response Curves : Test across a wider concentration range (nM–µM) to rule out non-specific effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Design :

- Analog Synthesis : Modify substituents (e.g., replace Cl with Br on the phenyl ring; vary oxadiazole substituents).

- Biological Testing : Compare IC₅₀ values against target enzymes (e.g., COX-2, kinases) or microbial strains.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and guide rational design .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Tools :

- ADME Prediction : Use SwissADME or pkCSM to estimate solubility, permeability (LogP), and cytochrome P450 interactions.

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in GROMACS to assess binding stability over time.

- Metabolite Prediction : Employ GLORY or MetaPrint2D to identify potential Phase I/II metabolites .

Q. What advanced techniques analyze degradation pathways under oxidative stress?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.